An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diisopropylguanidine
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diisopropylguanidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,1-diisopropylguanidine (CAS No. 44873-60-1), a sterically hindered organic base. Due to a notable lack of extensive experimental data in publicly accessible literature, this document combines available information on analogous compounds with computational predictions to offer a robust profile for researchers. This guide covers the synthesis, structural characteristics, key physicochemical parameters such as pKa and solubility, and detailed spectroscopic analysis. Experimental protocols for synthesis and characterization are proposed based on established methodologies for similar guanidine derivatives. All predicted data are clearly identified to maintain scientific integrity. This document is intended to serve as a valuable resource for scientists and professionals in drug development and organic synthesis, enabling a deeper understanding and more effective utilization of 1,1-diisopropylguanidine in their research endeavors.
Introduction: The Significance of Sterically Hindered Guanidines
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They are among the strongest organic bases, a property attributed to the resonance stabilization of their protonated form, the guanidinium cation.[1] This strong basicity, coupled with tunable steric and electronic properties through substitution, makes them highly valuable in a wide array of chemical transformations.
1,1-Diisopropylguanidine belongs to the subset of sterically hindered guanidines. The presence of bulky isopropyl groups on one of the nitrogen atoms significantly influences its reactivity and nucleophilicity. While its basicity remains high, the steric hindrance can modulate its participation in certain reactions, making it a selective and valuable tool in organic synthesis. The unique balance of strong basicity and steric hindrance makes 1,1-diisopropylguanidine a potentially useful, non-nucleophilic base for various applications, including deprotonation reactions where traditional, less hindered bases might lead to undesired side reactions.
This guide aims to consolidate the known and predicted information regarding 1,1-diisopropylguanidine to facilitate its application in research and development.
Molecular Structure and Core Properties
The fundamental characteristics of 1,1-diisopropylguanidine are summarized below.
| Property | Value | Source |
| IUPAC Name | 1,1-diisopropylguanidine | N/A |
| CAS Number | 44873-60-1 | [2] |
| Molecular Formula | C₇H₁₇N₃ | [2] |
| Molecular Weight | 143.23 g/mol | [2] |
| Canonical SMILES | CC(C)N(C(C)C)C(=N)N | N/A |
Synthesis of 1,1-Diisopropylguanidine: A Proposed Protocol
Proposed Synthetic Pathway: Guanylation of Diisopropylamine
A feasible and widely used method for the synthesis of substituted guanidines is the reaction of an amine with a guanylating agent. For the preparation of 1,1-diisopropylguanidine, diisopropylamine would serve as the nucleophilic amine. A suitable guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, can be employed. This method is advantageous due to its mild reaction conditions and the ease of purification of the final product.
Caption: Proposed synthesis of 1,1-diisopropylguanidine.
Step-by-Step Experimental Protocol
Materials:
-
Diisopropylamine
-
N,N'-di-Boc-S-methylisothiourea
-
Mercury(II) chloride (HgCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Guanylation Reaction:
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To a solution of diisopropylamine (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq).
-
To this solution, add N,N'-di-Boc-S-methylisothiourea (1.05 eq) followed by mercury(II) chloride (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the precipitate.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N,N-diisopropyl-N',N''-di-Boc-guanidine.
-
-
Deprotection:
-
Dissolve the purified N,N-diisopropyl-N',N''-di-Boc-guanidine in a minimal amount of DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting salt can be used directly or neutralized with a suitable base to obtain the free 1,1-diisopropylguanidine.
-
Self-Validation: The progress of each step should be monitored by TLC. The structure of the intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties
Due to the scarcity of experimental data, the following physicochemical properties are largely based on computational predictions and comparisons with structurally similar compounds.
pKa (Predicted)
The basicity of a guanidine is a critical parameter. The pKa of the conjugate acid of 1,1-diisopropylguanidine is predicted to be in the range of 13.0 - 14.0 . This high basicity is characteristic of guanidines, arising from the delocalization of the positive charge in the protonated guanidinium ion. Computational methods are often employed to predict the pKa of guanidines with reasonable accuracy.[3]
Solubility Profile (Predicted)
The solubility of 1,1-diisopropylguanidine is expected to be influenced by the presence of both polar (guanidine moiety) and non-polar (isopropyl groups) functionalities.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The hydrophobic isopropyl groups will limit solubility in water. However, the polar guanidine group will allow for some degree of aqueous solubility, which will be pH-dependent. |
| Methanol, Ethanol | Soluble | The polar nature of these alcohols will facilitate the dissolution of the guanidine group, while also being able to solvate the alkyl chains. |
| Dichloromethane, Chloroform | Soluble | These non-polar aprotic solvents are expected to be good solvents for this compound. |
| Hexanes, Toluene | Moderately Soluble to Soluble | The non-polar nature of these solvents will favor the dissolution of the isopropyl groups. |
| Acetonitrile, THF | Soluble | These polar aprotic solvents are generally good solvents for a wide range of organic compounds. |
For comparison, 1,3-diphenylguanidine shows good solubility in acetone and ethyl acetate, and moderate solubility in alcohols and acetonitrile.[4]
Stability and Handling
Guanidines are generally stable compounds. However, as strong bases, they can be hygroscopic and may react with atmospheric carbon dioxide to form the corresponding carbonate salt.
-
Storage: It is recommended to store 1,1-diisopropylguanidine under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.[5]
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6][7] Work should be conducted in a well-ventilated fume hood.[5]
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of 1,1-diisopropylguanidine and typical values for similar compounds.
¹H NMR Spectroscopy (Predicted)
Caption: Predicted ¹³C NMR signals for 1,1-diisopropylguanidine.
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δ ~155 - 165 ppm: The guanidinyl carbon is expected to be the most downfield signal due to its sp² hybridization and attachment to three nitrogen atoms. [8]* δ ~45 - 55 ppm: The methine carbons of the isopropyl groups.
-
δ ~20 - 25 ppm: The methyl carbons of the isopropyl groups.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 1,1-diisopropylguanidine is expected to show characteristic absorptions for the N-H and C=N bonds.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400 - 3100 | N-H stretching | Broad to medium intensity |
| 2970 - 2850 | C-H stretching (aliphatic) | Strong, sharp peaks |
| ~1650 | C=N stretching | Strong to medium intensity |
| ~1580 | N-H bending | Medium intensity |
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, 1,1-diisopropylguanidine is expected to show a molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would likely involve the loss of an isopropyl group or cleavage of the guanidine core.
-
m/z = 143: Molecular ion (M⁺)
-
m/z = 128: Loss of a methyl group (-CH₃)
-
m/z = 100: Loss of an isopropyl group (-C₃H₇)
Applications in Research and Development
As a sterically hindered strong base, 1,1-diisopropylguanidine has potential applications in:
-
Organic Synthesis: As a non-nucleophilic base for deprotonation reactions, elimination reactions, and in catalysis.
-
Drug Development: As a scaffold for the synthesis of novel bioactive molecules. The guanidine group is a common motif in many natural products and pharmaceuticals. [1]* Coordination Chemistry: As a ligand for metal complexes, where the steric bulk can influence the coordination geometry and reactivity of the metal center.
Conclusion
1,1-Diisopropylguanidine is a sterically hindered guanidine with significant potential as a strong, non-nucleophilic base in organic synthesis and drug discovery. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route, and expected spectroscopic data based on sound chemical principles and data from analogous compounds. It is our hope that this technical guide will serve as a valuable starting point for researchers and professionals, encouraging further investigation and application of this interesting and potentially highly useful molecule. As more experimental data becomes available, this guide will be updated to reflect the most current and accurate information.
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Bicyclic Amidine~24.3[
Acyclic Guanidine~23.3[